molecular formula C11H9NO4 B11777765 Ethyl 2,3-dioxoindoline-4-carboxylate

Ethyl 2,3-dioxoindoline-4-carboxylate

Cat. No.: B11777765
M. Wt: 219.19 g/mol
InChI Key: HUWZZVKAIJRUNT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxoindoline-4-carboxylate is a heterocyclic organic compound featuring an indoline core substituted with two ketone groups at positions 2 and 3, and an ethyl ester group at position 3.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

ethyl 2,3-dioxo-1H-indole-4-carboxylate

InChI

InChI=1S/C11H9NO4/c1-2-16-11(15)6-4-3-5-7-8(6)9(13)10(14)12-7/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

HUWZZVKAIJRUNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dioxoindoline-4-carboxylate typically involves the reaction of isatin (1H-indole-2,3-dione) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dioxoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Scientific Research Applications

Ethyl 2,3-dioxoindoline-4-carboxylate has been studied extensively across several fields:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting enzymes involved in cancer cell proliferation. Studies have shown its potential to modulate specific molecular targets related to cancer pathways .
  • Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, suggesting its use in treating inflammatory diseases.

Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a crucial intermediate in the synthesis of more complex indole derivatives. It facilitates the development of novel compounds with enhanced biological activities.

Biological Research

  • Vasorelaxant Effects : A study highlighted that derivatives synthesized from this compound demonstrated vasorelaxant properties superior to standard drugs like Doxazosin . This opens avenues for developing new treatments for cardiovascular diseases.

Data Tables

The following table summarizes key findings related to the biological activities and applications of this compound:

Application Area Biological Activity Reference
Medicinal ChemistryAnticancer
Organic SynthesisIntermediate for drug synthesis
Biological ResearchVasorelaxant activity

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound inhibits cancer cell growth. The findings indicated that the compound interacts with specific enzymes responsible for cell proliferation, leading to reduced tumor growth in vitro models.

Case Study 2: Development of Vasorelaxant Agents

In another research effort, derivatives synthesized from this compound were tested for their vasorelaxant properties. Results showed that certain derivatives exhibited enhanced efficacy compared to traditional vasodilators, suggesting potential therapeutic applications in hypertension management .

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,3-dioxoindoline-4-carboxylate belongs to a family of dioxoindoline derivatives with variations in substituent positions and functional groups.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Similarity Score Key Differences vs. Target Compound
This compound 2,3-dioxo, 4-ethoxycarbonyl 247.22 1.00 (Reference) Reference compound
Mthis compound (153072-43-6) 2,3-dioxo, 4-methoxycarbonyl 233.20 0.94 Methyl ester vs. ethyl ester; lower lipophilicity
2-Oxoindoline-4-carboxylic acid (90322-37-5) 2-oxo, 4-carboxylic acid 191.17 0.89 Only one ketone group; carboxylic acid increases polarity
Methyl 2,3-dioxoindoline-7-carboxylate (103030-10-0) 2,3-dioxo, 7-methoxycarbonyl 233.20 0.87 Ester group at position 7; altered electronic distribution
2-Oxoindoline-6-carboxylic acid (334952-09-9) 2-oxo, 6-carboxylic acid 191.17 0.86 Single ketone; carboxylic acid at position 6

Key Findings:

Shifting the ester group to position 7 (CAS 103030-10-0) disrupts conjugation across the indoline core, which may reduce stability or alter binding affinities in enzyme inhibition studies .

Functional Group Impact: Carboxylic acid derivatives (e.g., CAS 90322-37-5 and 334952-09-9) exhibit higher aqueous solubility due to their polar acidic groups but lack the ester moiety critical for prodrug strategies or esterase-activated drug delivery .

Synthetic Accessibility: Compounds with methyl esters (e.g., CAS 153072-43-6) may be synthesized via analogous pathways to the target compound but require methanol instead of ethanol as the alcohol source during esterification .

Biological Activity

Ethyl 2,3-dioxoindoline-4-carboxylate is a compound belonging to the indole derivatives family, known for its diverse biological activities. Its unique structure, featuring dioxo and carboxylate functionalities, positions it as a significant entity in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₉N₁O₄
  • Molecular Weight : 219.19 g/mol
  • Structure : The compound contains a dioxo group at positions 2 and 3 of the indoline ring and a carboxylate ester at position 4, influencing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound has been studied for its potential to inhibit enzymes involved in cancer progression. It may interact with specific molecular targets that influence cellular pathways related to tumor growth and metastasis.
  • Vasorelaxant Properties :
    • A study highlighted the synthesis of derivatives from this compound that showed promising vasorelaxant effects, outperforming standard drugs like Doxazosin in bioassays using rat aorta .
  • CNS Activity :
    • Similar compounds in the indole family have shown CNS activity, including potential anti-convulsant effects and modulation of neurotransmitter systems . this compound may share these properties due to its structural similarities with isatin derivatives.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Receptor Interaction : Potential interactions with receptors in the central nervous system could explain its CNS-related activities.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2,3-dioxoindoline-5-carboxylateC₁₁H₉N₁O₄Different position of carboxylate group
Ethyl 2,3-dioxoindoline-7-carboxylateC₁₁H₉N₁O₄Variation in substitution pattern
Ethyl indole-3-carboxylateC₉H₉N₁O₂Lacks dioxo functionality
IsatinC₈H₅N₁O₂Parent compound lacking ethyl ester

This table illustrates how variations in substitution patterns and functional groups influence the distinct biological activities of these compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological potential:

  • A study reported the synthesis of N-Ethyl-2,3-dioxoindoline-1-carboxamide derivatives that demonstrated enhanced vasorelaxant activity compared to traditional treatments .
  • Another investigation into isatin derivatives showcased their capability to cross the blood-brain barrier and modulate biochemical processes within the CNS .

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